
1-Butylcyclopentene
Overview
Description
1-Butylcyclopentene is a chemical compound with the molecular formula C9H16 . It is a derivative of cyclopentene, where a butyl group is attached to the cyclopentene ring .
Molecular Structure Analysis
The molecular structure of 1-Butylcyclopentene consists of a cyclopentene ring with a butyl group attached to it . The molecular weight of this compound is 124.2233 . For a detailed view of the structure, please refer to specialized databases or software that can render the structure based on its InChI or SMILES notation .Physical And Chemical Properties Analysis
1-Butylcyclopentene has a molecular weight of 124.22 . It has a boiling point of 154.3°C and a melting point of -88.4°C . The density of 1-Butylcyclopentene is 0.8035 g/cm³, and its refractive index is 1.4463 .Scientific Research Applications
1. Antitumor Activity
1-Butylcyclopentene derivatives, specifically Cyclopentenyl cytosine (CPE-C), exhibit notable antitumor activity. Studies have shown its effectiveness against various human and murine tumor lines, including leukemia, colorectal cancer, and neuroblastoma cell lines. CPE-C acts primarily by inhibiting cytidine-5'-triphosphate synthase, crucial in CTP formation, which is significantly active in cancer cells. This mechanism underscores its potential use in cancer treatment (Schimmel, Gelderblom, & Guchelaar, 2007).
2. Treatment of Brain Tumors
Research has explored the use of Cyclopentenyl cytosine in treating brain tumors. Due to its poor penetration of the blood-brain barrier, direct regional infusion into brain tumors in rats showed promising results. This method resulted in significant accumulation of the active metabolite and depletion of CTP in tumor tissues, suggesting its potential as a regional therapy for malignant brain tumors (Viola et al., 1995).
3. Modulation of Genotoxicity
1-Butylcyclopentene derivatives have been studied for their influence on genotoxicity, specifically in the context of idarubicin-induced DNA damage in human lymphocytes. These compounds have shown potential in modifying the extent of DNA damage, suggesting their role in managing the genotoxic effects of certain anticancer drugs (Błasiak et al., 2002).
4. Skin Permeation Enhancement
1-O-ethyl-3-butylcyclohexanol, a derivative of 1-Butylcyclopentene, has been investigated for its ability to enhance skin permeation of various drugs. This compound significantly improved the in vitro skin permeation of different model drugs, indicating its potential application in transdermal drug delivery systems (Li et al., 2003).
5. Myelotoxicity Characterization
Cyclopentenyl cytosine's toxicity to human and murine hematopoietic progenitor cells has been characterized, revealing concentration- and time-dependent inhibitory effects. This understanding is critical for evaluating its adverse effects during the preclinical development of the drug (Volpe et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-butylcyclopentene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRRFYTMFZXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178923 | |
| Record name | Cyclopentene, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylcyclopentene | |
CAS RN |
2423-01-0 | |
| Record name | Cyclopentene, 1-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




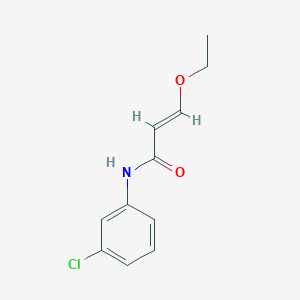
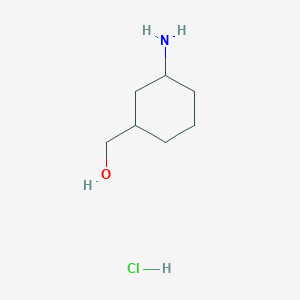
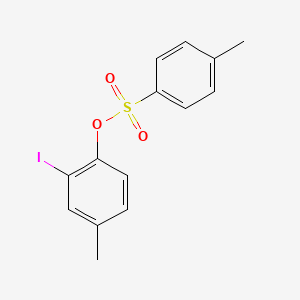
![2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol](/img/structure/B3369595.png)
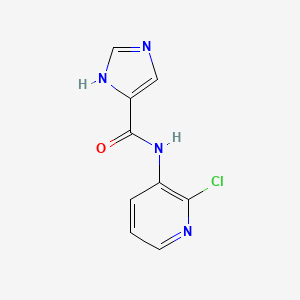
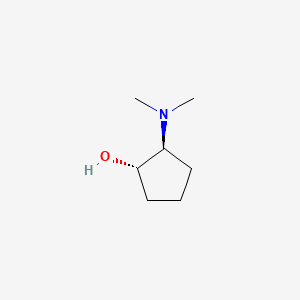
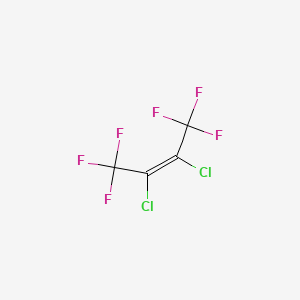



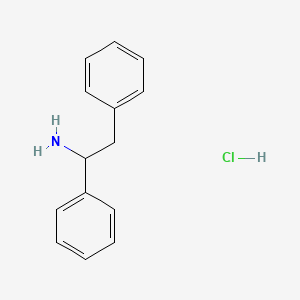
![5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3369676.png)
